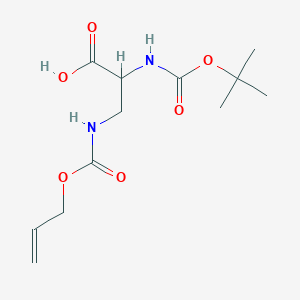
N-alpha-Boc-Nbeta-allyloxycarbonyl-L-2,3-diaminopropionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes both carbamate and allyl ester functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the allyl ester: The carboxylic acid group is esterified with allyl alcohol under acidic conditions to form the allyl ester.
Coupling reaction: The protected amine is then coupled with the allyl ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The allyl ester group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The allyl ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various esters or amides.
Aplicaciones Científicas De Investigación
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a prodrug, where the compound is metabolized to release active drugs.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can be metabolized to release active drugs that interact with enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the active drug released.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid: is similar to other carbamate and allyl ester-containing compounds.
Potassium peroxymonosulfate: Used as an oxidizing agent in various chemical reactions.
3-Bromo-5-fluoropyridine-2-carboxylic acid:
Uniqueness
The uniqueness of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and its potential as a prodrug in medicinal chemistry.
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O6/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPOSBLDRPESJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
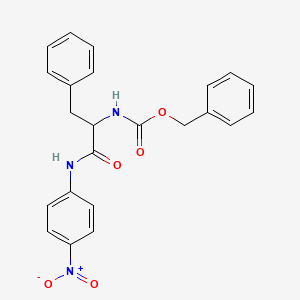
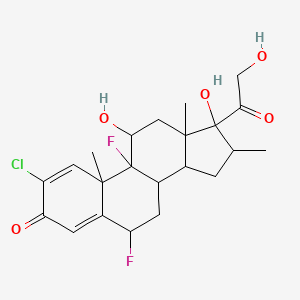
![tert-butylazanium;4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B13394976.png)
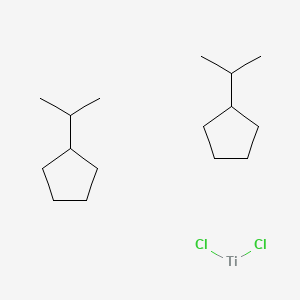
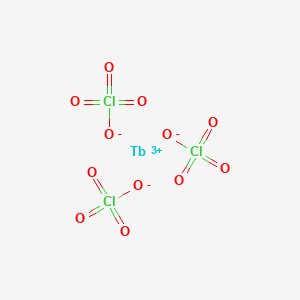
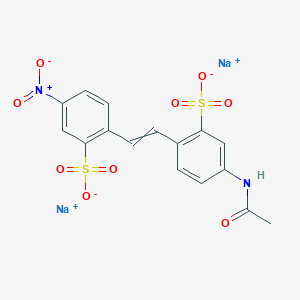
![N-ethyl-4-(3-methylmorpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13395013.png)
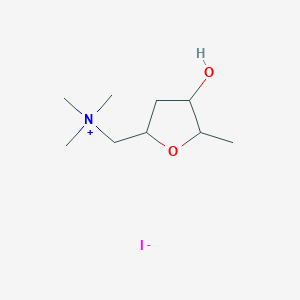
![4-[3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide](/img/structure/B13395025.png)
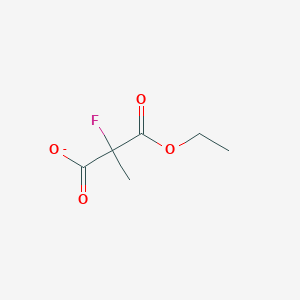
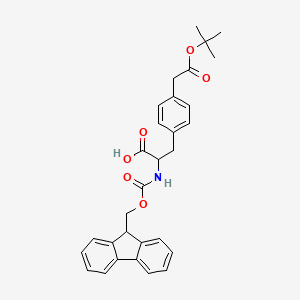


![[4-[4-[2-(aminomethyl)-3-fluoroprop-2-enoxy]phenyl]-1-bicyclo[2.2.2]octanyl]-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone;4-[4-[2-(aminomethyl)-3-fluoroprop-2-enoxy]phenyl]-N-[4-(hydroxymethyl)oxan-4-yl]bicyclo[2.2.2]octane-1-carboxamide;4-[4-[2-(aminomethyl)-3-fluoroprop-2-enoxy]phenyl]-N-(3-oxabicyclo[3.1.0]hexan-6-yl)bicyclo[2.2.2]octane-1-carboxamide;[4-[4-[2-(fluoromethylidene)butoxy]phenyl]-1-bicyclo[2.2.2]octanyl]-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)methanone;4-[4-[2-(fluoromethylidene)butoxy]phenyl]-N-[1-(hydroxymethyl)cyclopropyl]bicyclo[2.2.2]octane-1-carboxamide;4-[4-[2-(fluoromethylidene)butoxy]phenyl]-N-(3-methyloxan-3-yl)bicyclo[2.2.2]octane-1-carboxamide;4-[4-[2-(fluoromethylidene)butoxy]phenyl]-N-(3-morpholin-4-yl-3-oxopropyl)bicyclo[2.2.2]octane-1-carboxamide;4-[4-[2-(fluoromethylidene)butoxy]phenyl]-N-(3-oxabicyclo[3.1.0]hexan-6-yl)bicyclo[2.2.2]octane-1-carboxamide;4-[4-[2-(fluoromethylidene)butoxy]phenyl]-N-(4-phenyloxan-4-yl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13395056.png)
